molecular formula C7H5ClN2O3 B12966237 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one

1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one

Cat. No.: B12966237
M. Wt: 200.58 g/mol
InChI Key: SGWVMGCNBOJKKS-UHFFFAOYSA-N
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Description

1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one is a chemical compound characterized by its pyridine ring substituted with a chlorine atom at the 6-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one typically involves a multi-step process. One common method includes the nitration of 6-chloropyridine followed by acylation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the nitration and acylation reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the chlorine atom can enhance the compound’s binding affinity to target proteins .

Properties

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

1-(6-chloro-3-nitropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5ClN2O3/c1-4(11)7-5(10(12)13)2-3-6(8)9-7/h2-3H,1H3

InChI Key

SGWVMGCNBOJKKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

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